4-(BOC-Amino)-1-butanoylpiperidine

Descripción general

Descripción

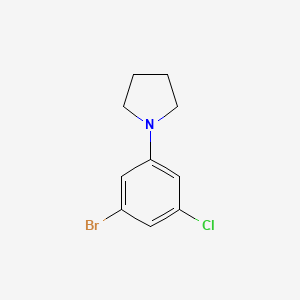

4-(BOC-Amino)-1-butanoylpiperidine, also known as 4-(N-Boc-amino)piperidone, is a functionalization reagent used for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline). It can also be used as a pharma building block and is used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV 1-activity .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Molecular Structure Analysis

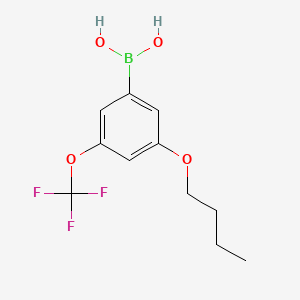

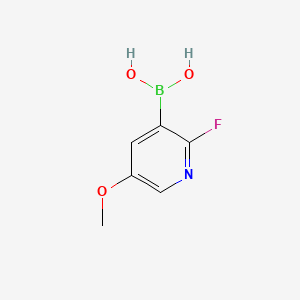

The molecular structure of this compound is represented by the linear formula C10H20N2O2 .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Aplicaciones Científicas De Investigación

Protección BOC de aminas

El compuesto se utiliza en la protección BOC de aminas. Este proceso es un paso importante en la síntesis de varias moléculas biológicamente activas . La protección BOC es una ruta ecológica y respetuosa con el medio ambiente para la protección BOC casi cuantitativa de una gran variedad de aminas alifáticas y aromáticas, aminoácidos y aminoalcoholes .

Medio sin catalizador ni solvente

La protección BOC de aminas utilizando "4-(BOC-Amino)-1-butanoylpiperidine" se puede llevar a cabo en medio sin catalizador ni solvente bajo condiciones de reacción suaves . Este es un avance significativo en el campo de la química verde o la tecnología sostenible .

Síntesis en fase sólida de péptidos

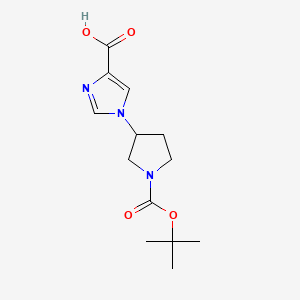

“this compound” se utiliza para proteger la amina en la síntesis en fase sólida de péptidos . Este proceso es crucial en la producción de varios péptidos.

Producción de derivados del ácido carbámico

El compuesto se utiliza para producir [4-(terc-butil-dimetil-silanoiloxi)-fenil]-ácido carbámico éster terc-butílico a temperatura ambiente . Esta reacción requiere el reactivo imidazol y los solventes dimetilformamida, CH2Cl2 .

Síntesis de pirazolo [3,4-d]pirimidinas

“this compound” se utiliza como reactivo para sintetizar pirazolo [3,4-d]pirimidinas, compuestos que potencialmente actúan como agentes antiinflamatorios y antitumorales .

Síntesis farmacéutica y química fina

El compuesto juega un papel significativo en la síntesis de productos farmacéuticos y químicos finos . Los compuestos de carbamato o BOC-amina que contienen nitrógeno se encuentran con frecuencia en moléculas farmacéuticas y biológicamente activas en la síntesis orgánica<a aria-label="1: The compound plays a significant role in the synthesis of pharmaceutical and fine chemicals1" data-citationid="f0b7d8b9-9490-c595-708d-66b50a618e5b-38" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11164-016-2702

Mecanismo De Acción

Target of Action

It’s known that boc-protected amines are generally used in the synthesis of various pharmaceutical compounds .

Mode of Action

The compound 4-(BOC-Amino)-1-butanoylpiperidine is a Boc-protected amine. The Boc group (tert-butyl carbamate) is a commonly used protective group for amines in organic synthesis . It is stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . This allows for selective deprotection in the presence of other functional groups.

Biochemical Pathways

Boc-protected amines are often used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

The boc group is known to be stable under various conditions, which may influence the compound’s bioavailability .

Result of Action

Boc-protected amines are known to be used in the synthesis of various pharmaceutical compounds, suggesting they may have diverse effects depending on the specific context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions . Therefore, the pH and moisture content of the environment could potentially influence the compound’s action. Additionally, the Suzuki–Miyaura coupling reaction, in which Boc-protected amines are often used, is known to be mild and functional group tolerant , suggesting that it could be influenced by the presence of other functional groups in the environment.

Safety and Hazards

The safety data sheet for a similar compound, Boc-protected amino acid, indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(1-butanoylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-5-6-12(17)16-9-7-11(8-10-16)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQMZTLKDSRNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680496 | |

| Record name | tert-Butyl (1-butanoylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-26-3 | |

| Record name | Carbamic acid, N-[1-(1-oxobutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1-butanoylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)

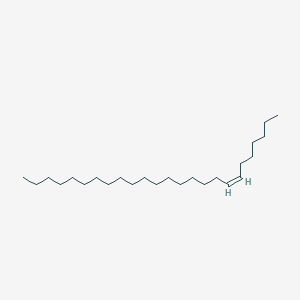

![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)

![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)